3-Aminopyridine-4-sulfonamide
Overview
Description
3-Aminopyridine-4-sulfonamide is a useful research compound. Its molecular formula is C5H7N3O2S and its molecular weight is 173.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Complexation with Metal Ions :
- Tosylated 4-aminopyridine, a derivative of 3-aminopyridine-4-sulfonamide, is used in the synthesis of complexes with Ni(II) and Fe(II) ions. These complexes have potential applications in pharmaceutical and chemical industries due to their biological and catalytic potential (Orie, Duru, & Ngochindo, 2021).
Pharmaceutical Applications and Drug Design :
- Sulfonamide derivatives like this compound are widely used in medicinal chemistry. They appear in many marketed drugs, especially sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase (Kalgutkar, Jones, & Sawant, 2010).
Biodegradation and Environmental Impact :
- Research has focused on the biodegradation of sulfonamides, like sulfapyridine, by bacterial strains such as Shewanella oneidensis MR-1. This is important for remediation strategies in environments contaminated by sulfonamides (Mao et al., 2018).
Structural and Conformational Studies :
- Structural analysis of sulfonamide compounds, including various crystalline forms, provides insights into their conformational polymorphism, which is directly linked to pharmaceutical activity (Bar & Bernstein, 1985).
Synthesis of Novel Compounds and Their Biological Activities :
- Novel sulfonamide compounds have been synthesized and tested for their biological activities, such as inhibitory effects against specific enzymes, indicating their potential in drug development (Ulus et al., 2013).
Safety and Hazards
Biochemical Analysis
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be fully explored .
Molecular Mechanism
It is known that aminopyridines can inhibit voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .
Properties
IUPAC Name |
3-aminopyridine-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXDMZCBYIUPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.